molecular formula C12H13BrO B2650003 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one CAS No. 1522497-40-0

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one

Cat. No. B2650003
M. Wt: 253.139
InChI Key: HNIBRNUNIXDCCO-UHFFFAOYSA-N
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Description

“2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one” is a chemical compound. It is derived from 1,2,3,4-tetrahydronaphthalen-1-ol . The compound has a molecular weight of 148.2017 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one” can be represented by the InChI code: InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9 (8)10/h1-2,4,6,10-11H,3,5,7H2 . This structure can be viewed using Java or Javascript .

Scientific Research Applications

Biocatalytic Synthesis

One notable application is in the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors. Researchers have explored the use of Lactobacillus curvatus strains as biocatalysts for the asymmetric reduction of similar compounds, leading to the production of (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a precursor for β-adrenergic receptor blockers. This process highlights the compound's utility in synthesizing enantiomerically pure drugs using environmentally friendly conditions (Taşdemir et al., 2020).

Synthetic Chemistry Innovations

In synthetic chemistry, the compound serves as a key intermediate in the enantioselective synthesis of 1,2-dihydronaphthalenes via oxidative N-heterocyclic carbene catalysis. This method enables the construction of molecules with adjacent stereocenters, offering a pathway to a variety of useful compounds such as alcohols, amides, and epoxides with high yield and enantioselectivity (Perveen et al., 2017).

Material Science Applications

The bromo derivative of 2-acetyl-1-naphthol, closely related to the query compound, has been synthesized and characterized, showing potential applications in material science through its spectral characterization and crystal analysis. The study provides insights into the molecular structure, offering a foundation for further exploration in material synthesis (Patil et al., 2021).

properties

IUPAC Name

2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIBRNUNIXDCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one

CAS RN

1522497-40-0
Record name 2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one
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